1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Description
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a bicyclic piperidine derivative characterized by a 4-piperidinol core linked via an ethyl chain to a 4-piperidinyl group, with two hydrochloride counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride salt form.
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-12-4-9-14(10-5-12)8-3-11-1-6-13-7-2-11;;/h11-13,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYMDUWTPZSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride typically involves the reaction of piperidine with various reagents to introduce the desired functional groups. One common method involves the hydrogenation of piperidine derivatives under specific conditions to yield the target compound . Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and amination reactions .
Chemical Reactions Analysis
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
E-4031 Dihydrochloride (N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride)
- Structural Differences: E-4031 replaces the 4-piperidinol group with a sulfonamide-linked phenylcarbamoyl moiety and a pyridinyl substituent .
- Biological Activity: E-4031 selectively blocks the rapid delayed-rectifier potassium current (IKr) via hERG channel inhibition, making it a tool for cardiac electrophysiology studies.
- Potency: E-4031 exhibits nanomolar IC50 values for IKr blockade, whereas the target compound’s activity remains uncharacterized in the provided evidence .
4-(1-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride
- Structural Differences : The ethyl-piperidinyl chain in the target compound is replaced with a pyrrolidinylmethyl group. Pyrrolidine’s five-membered ring introduces conformational constraints compared to piperidine’s six-membered ring .
Anileridine Dihydrochloride (Ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate dihydrochloride)
- Structural Differences : Anileridine incorporates a phenyl group and an ester moiety, enabling opioid receptor binding. The target compound lacks these features, suggesting divergent therapeutic applications (e.g., analgesia vs. ion channel modulation) .
- Pharmacology: Anileridine acts as a narcotic analgesic, while the target compound’s piperidinol core may favor non-opioid pathways .
Pharmacokinetic and Metabolic Profiles
- Glucuronidation: Compounds like 1-O-[1-methyl-2-(phenylmethyl)phenoxyethyl]-piperidin-4-yl-β-D-glucopyranosiduronic acid () undergo glucuronidation for renal excretion. The target compound’s lack of glucuronic acid conjugation suggests alternative metabolic pathways, possibly via hepatic cytochrome P450 enzymes .
- Solubility : The dihydrochloride salt form enhances aqueous solubility compared to neutral analogs like 4-(diphenylmethoxy)piperidine hydrochloride, which has undefined water solubility .
Comparative Data Table
Biological Activity
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a compound belonging to the piperidine family, known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H26Cl2N2O
- Appearance : White crystalline powder
- Solubility : Soluble in water and ethanol
The compound features a piperidinyl group attached to a piperidinol, which influences its interaction with various biological targets, particularly neurotransmitter systems.
Research indicates that this compound interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin. These interactions are crucial for its psychoactive properties and potential therapeutic effects in treating conditions like depression and anxiety.
Neurotransmitter Modulation
Studies have shown that compounds within the piperidine class can modulate neurotransmitter activity. For instance, preliminary findings suggest that this compound may enhance dopaminergic and serotonergic signaling, which is vital for mood regulation and cognitive function .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. It has demonstrated selective cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and A431 (skin cancer), with minimal toxicity to normal cells . The mechanism involves the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H26Cl2N2O | Significant neuroactive properties |
| 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | C12H26Cl2N2O | Different substitution pattern affecting receptor interactions |
| 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | C12H26Cl2N2O | Varies in biological activity due to structural differences |
The distinct substitution patterns on the piperidine rings significantly influence the pharmacological profiles of these compounds, making them subjects of ongoing research in medicinal chemistry .
Case Studies and Research Findings
- Neuropharmacological Studies : A study focused on the effects of this compound on animal models showed improvements in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The compound was administered at varying doses, demonstrating dose-dependent effects on behavior .
- Antitumor Activity : In vitro studies revealed that this compound exhibited potent antiproliferative effects against several cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as a novel anticancer drug .
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes have shown that it can selectively inhibit certain protein targets involved in cancer progression, further underscoring its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
